N-Butyraldehyde-D8
Overview
Description
N-Butyraldehyde-D8, also known as Butanal-D8, is a deuterated form of n-butyraldehyde. In this compound, deuterium atoms replace the hydrogen atoms, resulting in the chemical formula C4D8O. It is a colorless liquid with a pungent odor similar to that of butyraldehyde. This compound is primarily used as a solvent and an internal standard substance in nuclear magnetic resonance (NMR) spectroscopy studies .
Scientific Research Applications
N-Butyraldehyde-D8 has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to determine the structure, purity, and reaction kinetics of organic compounds
Biology: Employed in metabolic studies to trace biochemical pathways involving aldehydes.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reference compound in drug development.
Industry: Acts as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances
Mechanism of Action
Target of Action
N-Butyraldehyde-D8, also known as Butanal-D8, is primarily targeted in the biochemical pathways of microorganisms like Escherichia coli . It plays a crucial role in the synthesis of diverse C4–C8 alcohols, carboxylic acids, esters, and amines .
Mode of Action
This compound interacts with its targets through a modified Clostridium CoA-dependent n-butanol production pathway . This pathway involves a mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii has been found to outperform other tested homologues .
Biochemical Pathways
The biochemical pathway affected by this compound is the Clostridium CoA-dependent n-butanol production pathway . The presence of native alcohol dehydrogenase in E. coli can lead to the spontaneous conversion of this compound to n-butanol . This issue can be addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the butyraldehyde-to-butanol ratio .
Pharmacokinetics
It’s worth noting that the production titer of this compound can be increased through in situ liquid–liquid extraction using oleyl alcohol . This process suggests that the bioavailability of this compound can be influenced by the extraction method used.
Result of Action
The result of this compound’s action is the production of n-butyraldehyde directly from glucose . This production process has been demonstrated in E. coli strains engineered to express a modified Clostridium CoA-dependent n-butanol production pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the butyraldehyde-to-butanol ratio can be improved by reducing media complexity from Terrific broth to M9 media containing 2% yeast extract . Additionally, the use of oleyl alcohol as an extractant in in situ liquid–liquid extraction has been shown to increase the titer of this compound produced .
Future Directions
The production of N-Butyraldehyde-D8 from glucose through engineered Escherichia coli represents a significant step towards renewable chemical production . Through sequential strain and condition optimizations, the butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . This work may serve as a basis for further development of renewable this compound production .
Biochemical Analysis
Biochemical Properties
N-Butyraldehyde-D8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in an engineered Escherichia coli strain, a modified Clostridium CoA-dependent n-butanol production pathway was expressed with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii outperformed the other tested homologues .
Cellular Effects
The presence of native alcohol dehydrogenase led to spontaneous conversion of this compound to n-butanol . This conversion significantly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the native E. coli alcohol dehydrogenases were knocked out, significantly improving the butyraldehyde-to-butanol ratio .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butyraldehyde-D8 can be synthesized through a deuteration reaction. A common method involves reacting butanal (butyraldehyde) with deuterium oxide (D2O). The reaction typically proceeds under controlled conditions, and the resulting this compound is separated by distillation .
Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of propylene. This process uses rhodium catalysts derived from water-soluble ligands to convert propylene into the aldehyde, which is then deuterated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: N-Butyraldehyde-D8 undergoes various chemical reactions typical of alkyl aldehydes. These include:
Oxidation: this compound can be oxidized to form butyric acid.
Reduction: It can be reduced to form butanol.
Condensation: Base-catalyzed condensation reactions can lead to the formation of higher molecular weight compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are commonly employed
Major Products:
Oxidation: Butyric acid.
Reduction: Butanol.
Condensation: Higher molecular weight aldehydes and alcohols
Comparison with Similar Compounds
Butyraldehyde (Butanal): The non-deuterated form of N-Butyraldehyde-D8, with the chemical formula C4H8O.
Butanol: The reduced form of butyraldehyde, used as a solvent and in the production of other chemicals.
Butyric Acid: The oxidized form of butyraldehyde, used in the manufacture of various esters and as a flavoring agent.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy. The deuterium atoms provide a distinct signal, allowing for precise structural analysis and purity determination of organic compounds .
Properties
IUPAC Name |
1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84965-36-6 | |
Record name | 84965-36-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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